(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide, also known as MNB or MNBNA, is a nitric oxide (NO) donor compound that has been shown to have a variety of potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide involves the release of NO, which activates the enzyme guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). This leads to vasodilation and other physiological effects.
Biochemical And Physiological Effects
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide in lab experiments is its ability to release NO in a controlled manner, allowing for precise dosing. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide is also relatively stable and easy to handle. However, one limitation of using (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide is its short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide. One area of interest is in the development of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide-based therapies for cardiovascular disease, cancer, and inflammatory diseases. Another potential direction is in the development of new NO donor compounds that have longer half-lives and greater efficacy than (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide. Additionally, further research is needed to fully understand the mechanism of action of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide involves the reaction of 3-methylbenzothiazol-2-amine with nitrous acid in the presence of a catalyst. The resulting compound is an NO donor that releases NO upon decomposition.
Scientific Research Applications
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cardiovascular research, where (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.
properties
CAS RN |
19617-04-0 |
---|---|
Product Name |
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide |
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide |
InChI |
InChI=1S/C8H7N3OS/c1-11-6-4-2-3-5-7(6)13-8(11)9-10-12/h2-5H,1H3/b9-8+ |
InChI Key |
ZCIOGZSBJLPYFS-CMDGGOBGSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N=O |
SMILES |
CN1C2=CC=CC=C2SC1=NN=O |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=O |
Other CAS RN |
19617-04-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.